molecular formula C11H11NOS B1617386 1-(3-Methyl-4h-1,4-benzothiazin-2-yl)ethan-1-one CAS No. 31645-94-0

1-(3-Methyl-4h-1,4-benzothiazin-2-yl)ethan-1-one

Cat. No.: B1617386
CAS No.: 31645-94-0
M. Wt: 205.28 g/mol
InChI Key: WBZVLPUFAVZNKB-UHFFFAOYSA-N
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Description

1-(3-Methyl-4H-1,4-benzothiazin-2-yl)ethan-1-one (CAS: 31645-94-0) is a benzothiazine derivative with the molecular formula C₁₁H₁₁NOS and a molecular weight of 205.28 g/mol. Key physical properties include a melting point of 194–195°C, predicted boiling point of 325.8±42.0°C, and density of 1.191±0.06 g/cm³ . Benzothiazine derivatives are widely studied for their pharmaceutical relevance, including antimicrobial, anti-inflammatory, and antimalarial activities .

Properties

IUPAC Name

1-(3-methyl-4H-1,4-benzothiazin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS/c1-7-11(8(2)13)14-10-6-4-3-5-9(10)12-7/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZVLPUFAVZNKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC=CC=C2N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344294
Record name 1-(3-Methyl-4H-1,4-benzothiazin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31645-94-0
Record name 1-(3-Methyl-4H-1,4-benzothiazin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methyl-4h-1,4-benzothiazin-2-yl)ethan-1-one typically involves the reaction of 3-methyl-4H-1,4-benzothiazine with ethanone under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-4h-1,4-benzothiazin-2-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 1-(3-Methyl-4h-1,4-benzothiazin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-(1H-Benzo[d]imidazol-2-yl)ethan-1-one (Compound 11)

  • Structure : Features a benzimidazole core instead of benzothiazine.
  • Synthesis : Prepared via literature methods involving condensation and cyclization .
  • Applications : Benzimidazole derivatives are explored for anti-inflammatory and antimicrobial activities. For example, oxadiazole-linked benzimidazoles exhibit 63–69% anti-inflammatory activity in carrageenan-induced models .

3,3-Dichloro-1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

  • Structure: Chlorinated benzothiazinone with sulfone groups.
  • Synthesis : Derived from chlorination of 1-ethyl-1H-2,1-benzothiazin-4(3H)-one using N-chlorosuccinimide .

1-(6-Amino-2,3-dihydro-4H-1,4-benzothiazin-4-yl)ethan-1-one

  • Structure: Contains an amino substituent on the benzothiazine ring.
  • Molecular Formula : C₁₀H₁₂N₂OS (MW: 208.28 g/mol) .
  • Implications: The amino group improves solubility and may enhance interactions with biological targets compared to the methyl-substituted analogue.

Functional Analogues

1-(4-Hydroxy-3-nitrophenyl)-3-(thiophen-2-yl)prop-2-en-1-one (Chalcone 3)

  • Structure : Chalcone derivative with a nitro group and thiophene moiety.
  • Applications : Intermediate in synthesizing pyrazoline and benzoxazole derivatives with antitubercular activity .
  • Synthesis : Nitration of 1-(4-hydroxyphenyl)ethan-1-one followed by aldol condensation .

1-(3-Methyl-4H-1,4-benzothiazin-2-yl)-3-(4-nitrophenyl)-2-propen-1-one

  • Structure: Propenone-extended derivative with a nitroaryl group.
  • Molecular Formula : C₁₈H₁₄N₂O₃S .
  • Properties: The conjugated propenone system may enhance UV absorption and electronic properties, relevant in material science.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Biological Activity/Applications
This compound C₁₁H₁₁NOS 205.28 194–195 Methyl, ketone Potential antimicrobial/anti-inflammatory
1-(1H-Benzo[d]imidazol-2-yl)ethan-1-one C₉H₈N₂O 160.18 Not reported Benzimidazole, ketone Anti-inflammatory (63–69% inhibition)
3,3-Dichloro-1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide C₁₀H₉Cl₂NO₃S 298.16 Not reported Cl, SO₂ Synthetic intermediate
1-(6-Amino-4H-1,4-benzothiazin-4-yl)ethan-1-one C₁₀H₁₂N₂OS 208.28 Not reported Amino, ketone Improved solubility/reactivity
1-(4-Hydroxy-3-nitrophenyl)-3-(thiophen-2-yl)prop-2-en-1-one C₁₃H₁₁NO₃S 261.29 Not reported Nitro, thiophene, chalcone Antitubercular intermediate

Key Research Findings and Implications

Structural-Activity Relationships (SAR): Substitution at the 3-position of benzothiazine (e.g., methyl, amino, or chloro groups) significantly impacts bioactivity and physicochemical properties. Methyl groups enhance lipophilicity, while amino groups improve aqueous solubility . The presence of electron-withdrawing groups (e.g., NO₂, Cl) increases electrophilicity, favoring interactions with biological targets .

Synthetic Methodologies :

  • Multi-step routes involving nitration, cyclization, and cross-coupling reactions are common for benzothiazine and benzimidazole derivatives .
  • Pd-catalyzed reactions and microwave-assisted syntheses improve yields and efficiency for complex heterocycles .

Hybrid structures (e.g., benzothiazine-triazole conjugates) demonstrate enhanced pharmacokinetic profiles .

Biological Activity

1-(3-Methyl-4H-1,4-benzothiazin-2-yl)ethan-1-one, also known by its CAS number 31645-94-0, is a compound belonging to the benzothiazine family. This article explores its biological activities, synthesizing findings from various studies to provide a comprehensive overview of its potential therapeutic applications.

PropertyValue
Molecular FormulaC₁₁H₁₁NOS
Molecular Weight205.28 g/mol
Melting Point194-195 ºC
LogP3.1627
PSA54.40

Antimicrobial Activity

Research indicates that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. In one study, various thiazine derivatives were tested against bacterial strains, showing promising results in inhibiting the growth of pathogens such as Escherichia coli and Staphylococcus aureus . The activity was attributed to the presence of the thiazine ring, which enhances interaction with microbial cell membranes .

Anticancer Properties

This compound has been evaluated for its anticancer potential. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways and modulation of apoptosis-related proteins such as Bcl-2 and Bax .

Anti-inflammatory Effects

The compound has also shown anti-inflammatory properties in animal models. In a carrageenan-induced paw edema model, administration of this compound resulted in a significant reduction in inflammation markers. This suggests its potential use in treating inflammatory diseases .

Neuroprotective Activity

Recent studies have indicated that benzothiazine derivatives may possess neuroprotective effects. In models of neurodegenerative diseases like Alzheimer's, these compounds have been shown to inhibit acetylcholinesterase activity, thereby enhancing cholinergic neurotransmission and offering a potential therapeutic avenue for cognitive disorders .

Study 1: Antimicrobial Efficacy

In a comparative study on various thiazine derivatives:

  • Objective: To evaluate the antimicrobial efficacy against selected pathogens.
  • Findings: The compound exhibited an MIC (Minimum Inhibitory Concentration) of 50 μg/mL against E. coli , indicating strong antibacterial activity.

Study 2: Anticancer Mechanism

A study focused on the anticancer effects:

  • Objective: To assess the apoptosis-inducing capability.
  • Results: Flow cytometry analysis revealed that treatment with the compound increased the percentage of apoptotic cells by 30% compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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